![molecular formula C13H4F6N4 B2819341 1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile CAS No. 113710-36-4](/img/structure/B2819341.png)
1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of trifluoromethyl groups, which contribute to its stability and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with ethene-1,1,2-tricarbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
化学反应分析
Types of Reactions
1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms
科学研究应用
1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of advanced materials, coatings, and polymers.
作用机制
The mechanism of action of 1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
- 2-(2-(3,5-Bis(trifluoromethyl)anilino)ethyl)pyridine
Uniqueness
Compared to similar compounds, 1-{[3,5-bis(trifluoromethyl)phenyl]amino}eth-1-ene-1,2,2-tricarbonitrile stands out due to its unique combination of trifluoromethyl groups and ethene-1,1,2-tricarbonitrile moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications.
属性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4F6N4/c14-12(15,16)8-1-9(13(17,18)19)3-10(2-8)23-11(6-22)7(4-20)5-21/h1-3,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQAQCJYSLYFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=C(C#N)C#N)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
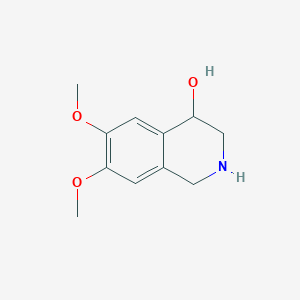
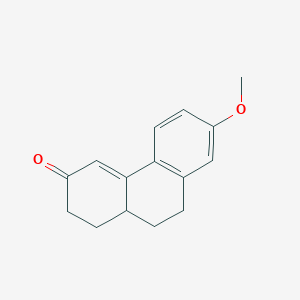
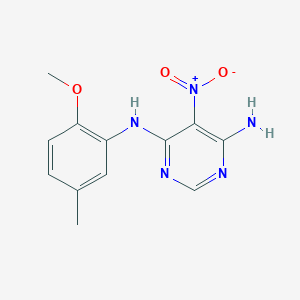
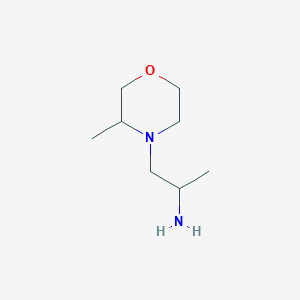
![ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate](/img/structure/B2819267.png)



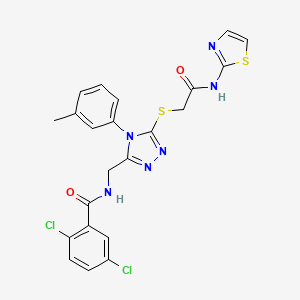
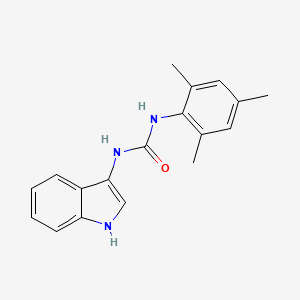
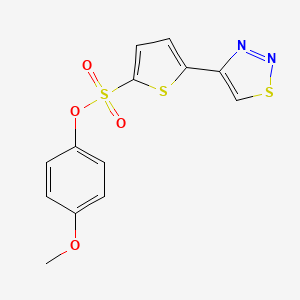

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide](/img/structure/B2819281.png)
